molecular formula C9H9FN2 B13049125 (R)-5-(1-Aminoethyl)-2-fluorobenzonitrilehcl

(R)-5-(1-Aminoethyl)-2-fluorobenzonitrilehcl

Cat. No.: B13049125
M. Wt: 164.18 g/mol
InChI Key: GLURPDBYZSVCJQ-ZCFIWIBFSA-N
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Description

®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an aminoethyl group and a fluorine atom attached to a benzonitrile core, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride typically involves the use of a biocatalyst, such as omega-transaminase, which provides high selectivity and chiral purity. The process includes uniformly stirring an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution. The substrate, 5-fluoro-2-hydroxyacetophenone, is then added, and the mixture is heated in a vacuum system at 25-35°C. Post-treatment involves acid-alkali extraction, concentration, and crystallization to obtain the target product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The use of biocatalysts in industrial settings ensures high efficiency and yield, making the process economically viable.

Chemical Reactions Analysis

Types of Reactions

®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group facilitates binding to active sites, while the fluorine atom enhances the compound’s stability and reactivity. These interactions can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-Aminoethyl)-4-fluoroaniline: Similar structure but with different substitution patterns.

    ®-(1-Aminoethyl)phosphonic acid: Contains a phosphonic acid group instead of a nitrile group.

Uniqueness

®-5-(1-Aminoethyl)-2-fluorobenzonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

5-[(1R)-1-aminoethyl]-2-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,6H,12H2,1H3/t6-/m1/s1

InChI Key

GLURPDBYZSVCJQ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)C#N)N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)C#N)N

Origin of Product

United States

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